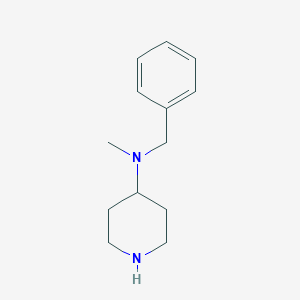

N-benzyl-N-methylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSWRIGANADNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997511 | |

| Record name | N-Benzyl-N-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76167-62-9 | |

| Record name | N-Benzyl-N-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-N-methylpiperidin-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and properties of N-benzyl-N-methylpiperidin-4-amine, a tertiary amine belonging to the N-benzylpiperidine class of compounds. This class is of significant interest in medicinal chemistry due to the prevalence of the N-benzylpiperidine motif in a wide range of biologically active molecules, including approved drugs and clinical candidates.[1][2] Derivatives of N-benzylpiperidine are being actively investigated for their therapeutic potential in treating neurodegenerative disorders such as Alzheimer's disease, often targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4][5][6]

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and data from public chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 76167-62-9 | PubChem[7] |

| Molecular Formula | C₁₃H₂₀N₂ | PubChem[7] |

| Molecular Weight | 204.31 g/mol | PubChem[7] |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCNCC2 | PubChem[7] |

| InChIKey | JQSWRIGANADNJD-UHFFFAOYSA-N | PubChem[7] |

| Topological Polar Surface Area | 15.3 Ų | PubChem[7] |

| Computed XLogP3 | 1.9 | PubChem[7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. Two logical and efficient pathways are presented here:

-

Reductive Amination of N-benzyl-4-piperidone: This approach involves the reaction of the precursor ketone, N-benzyl-4-piperidone, with methylamine in the presence of a reducing agent to form the target tertiary amine.

-

Eschweiler-Clarke Methylation of 1-benzyl-4-aminopiperidine: This classic method allows for the exhaustive methylation of a primary or secondary amine using formaldehyde and formic acid to yield the corresponding tertiary amine.[8][9][10]

The following sections provide detailed experimental protocols for these synthetic pathways.

Experimental Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from general procedures for reductive amination.

Step 1: Synthesis of the Precursor N-benzyl-4-piperidone

N-benzyl-4-piperidone is a key intermediate that can be synthesized via a one-pot method involving a Michael addition and a Dieckmann condensation.[11][12][13]

-

Materials: Benzylamine, methyl acrylate, sodium methoxide, toluene, hydrochloric acid.

-

Procedure:

-

To a solution of benzylamine in an alcoholic solvent, slowly add methyl acrylate. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.[11][12]

-

Stir the mixture for approximately one hour, then heat to 50-60°C for 9-24 hours.[11]

-

After the reaction, remove the excess acrylate and solvent by distillation.[11]

-

Add a condensation solvent such as toluene and an organic base like sodium methoxide. Heat the mixture to 50-85°C for 9-16 hours.[11]

-

Cool the reaction mixture and neutralize with acid.

-

Following a workup involving extraction and distillation, N-benzyl-4-piperidone is obtained.

-

Step 2: Reductive Amination to form this compound

-

Materials: N-benzyl-4-piperidone, methylamine (solution in THF or as hydrochloride salt), sodium triacetoxyborohydride, dichloromethane (DCM), saturated aqueous sodium bicarbonate.

-

Procedure:

-

Dissolve N-benzyl-4-piperidone (1 equivalent) in dichloromethane.

-

Add a solution of methylamine (1.5-2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Experimental Protocol 2: Synthesis via Eschweiler-Clarke Methylation

This protocol is based on the established Eschweiler-Clarke reaction for the N-methylation of amines.[8][9][10]

Step 1: Preparation of the Precursor 1-benzyl-4-aminopiperidine

This precursor can be synthesized by reductive amination of N-benzyl-4-piperidone with ammonia or an ammonia source.

Step 2: Eschweiler-Clarke Methylation

-

Materials: 1-benzyl-4-aminopiperidine, formaldehyde (37% aqueous solution), formic acid (88-98%).

-

Procedure:

-

To a flask containing 1-benzyl-4-aminopiperidine (1 equivalent), add an excess of formaldehyde (approximately 2.5-3 equivalents).

-

Slowly add an excess of formic acid (approximately 2.5-3 equivalents) to the mixture while cooling in an ice bath to control the initial exothermic reaction.

-

Heat the reaction mixture to reflux (around 100°C) for 8-12 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the mixture to room temperature and make it basic by the careful addition of a sodium hydroxide solution.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude this compound.

-

Purify the product by column chromatography if necessary.

-

Predicted Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm (5H).Benzylic protons (-CH₂-Ph): Singlet around 3.5 ppm (2H).Piperidine protons: Multiplets in the range of 1.5-3.0 ppm.N-methyl protons (-N-CH₃): Singlet around 2.2-2.6 ppm (3H).[14] |

| ¹³C NMR | Aromatic carbons: Signals in the range of 127-140 ppm.Benzylic carbon (-CH₂-Ph): Signal around 60-65 ppm.Piperidine carbons: Signals in the range of 30-60 ppm.N-methyl carbon (-N-CH₃): Signal around 40-45 ppm.[15][16] |

| Mass Spec. | Molecular Ion (M⁺): Expected at m/z = 204. A prominent fragment would be the tropylium ion at m/z = 91 due to the loss of the piperidine moiety. Alpha-cleavage adjacent to the piperidine nitrogen is also expected.[17][18] |

| IR Spec. | C-H stretching (aromatic): Peaks above 3000 cm⁻¹.C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹.C-N stretching: In the 1000-1250 cm⁻¹ region.[17] No N-H stretching bands around 3300-3500 cm⁻¹ are expected for this tertiary amine.[14] |

Biological and Pharmacological Context

The N-benzylpiperidine scaffold is a key pharmacophore in many compounds targeting the central nervous system.[1] Research into derivatives of this class has shown a range of biological activities, making this compound a compound of interest for further investigation.

-

Potential Targets: Piperidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.[19] Specifically, N-benzylpiperidine analogs have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease.[3][5][6] Other studies have explored their potential as HDAC inhibitors, also for Alzheimer's therapy.[4]

-

Drug Development: The structural flexibility of the N-benzylpiperidine motif allows for modifications to fine-tune the efficacy and physicochemical properties of drug candidates.[1] The tertiary amine in this compound is a key feature that can influence its basicity, solubility, and ability to interact with biological targets.

Visualizations

Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways to obtain this compound.

Caption: Synthetic pathways for this compound.

Potential Biological Interactions

The N-benzylpiperidine scaffold is a versatile platform for designing multi-target-directed ligands, particularly for complex diseases like Alzheimer's. The following diagram illustrates a conceptual relationship between this class of compounds and relevant biological targets.

Caption: Conceptual signaling pathways for N-benzylpiperidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C13H20N2 | CID 1096081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 11. Page loading... [guidechem.com]

- 12. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 13. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. compoundchem.com [compoundchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

"N-benzyl-N-methylpiperidin-4-amine chemical structure and IUPAC name"

An In-depth Technical Guide to N-benzyl-N-methylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for this compound. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Structure and IUPAC Nomenclature

This compound is a tertiary amine featuring a piperidine ring substituted at the 4-position with a benzylmethylamino group. The piperidine nitrogen is unsubstituted.

Chemical Structure:

IUPAC Name: this compound.[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.[1]

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCNCC2 |

| InChI | InChI=1S/C13H20N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |

| InChIKey | JQSWRIGANADNJD-UHFFFAOYSA-N |

| CAS Number | 76167-62-9 |

Experimental Protocol: Plausible Synthesis Route

The following is a proposed two-step experimental protocol for the synthesis of this compound, based on established chemical transformations for analogous compounds.[2][3] This protocol starts with the reductive amination of 1-benzyl-4-piperidone, followed by N-methylation.

Step 1: Synthesis of N-benzylpiperidin-4-amine via Reductive Amination

-

Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Addition of Reducing Agent: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and basify with a concentrated sodium hydroxide solution to a pH > 12.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzylpiperidin-4-amine.

Step 2: N-methylation to yield this compound

-

Reaction Setup: Dissolve the N-benzylpiperidin-4-amine (1 equivalent) from the previous step in formic acid (excess) and add aqueous formaldehyde (1.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 100°C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

-

Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography to afford the final product, this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

"CAS number 76167-62-9 properties and hazards"

An In-depth Technical Guide to N-benzyl-N-methylpiperidin-4-amine (CAS Number: 76167-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 76167-62-9, is a heterocyclic amine that serves as a valuable intermediate in synthetic organic chemistry. Its structural motif, the N-benzylpiperidine core, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, associated hazards, and a detailed experimental application of this compound in the synthesis of novel therapeutic agents. Particular focus is given to its role as a precursor in the development of inhibitors for Leishmania N-Myristoyltransferase, a critical enzyme for the parasite's viability.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 76167-62-9 | [1] |

| Molecular Formula | C₁₃H₂₀N₂ | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 118-120 °C at 0.1 Torr | |

| Density | 1.01±0.1 g/cm³ (Predicted) | |

| pKa | 10.11±0.10 (Predicted) | |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Precautions

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash skin thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell |

| P332+P313 | If skin irritation occurs: Get medical advice/attention |

| P337+P313 | If eye irritation persists: Get medical advice/attention |

| P362 | Take off contaminated clothing and wash before reuse |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |

| P405 | Store locked up |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Role in the Synthesis of Leishmania N-Myristoyltransferase Inhibitors

This compound has been utilized as a key building block in the synthesis of novel thienopyrimidine inhibitors targeting Leishmania N-Myristoyltransferase (NMT).[2][3] NMT is a crucial enzyme in Leishmania parasites, responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a subset of proteins. This process, known as N-myristoylation, is vital for protein localization, stability, and function. Inhibition of Leishmania NMT leads to the disruption of these essential cellular processes, making it a promising target for the development of new anti-leishmanial drugs.[2][3]

Experimental Protocol: Synthesis of a Quinazoline Intermediate

The following protocol details the use of this compound in the synthesis of a quinazoline derivative, which serves as an intermediate in the creation of potent NMT inhibitors.[2][3]

Reaction Scheme:

Caption: Synthetic scheme for the preparation of a quinazoline intermediate.

Materials:

-

2-Chloro-4-(ethyl(methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinazoline-6-sulfonamide

-

This compound (CAS 76167-62-9)

-

n-Butanol (n-BuOH)

Procedure:

-

Combine 2-Chloro-4-(ethyl(methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinazoline-6-sulfonamide (1.0 equivalent) and this compound (10 equivalents) in n-butanol.

-

Stir the reaction mixture at 120 °C overnight.

-

After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

-

Purify the crude residue by flash column chromatography to yield the desired quinazoline product.[2][3]

Subsequent Deprotection and Derivatization

The N-benzyl group serves as a protecting group for the piperidine nitrogen. This allows for the selective reaction at the secondary amine of the quinazoline core. Following the initial synthesis, the N-benzyl group can be removed through a debenzylation step, typically using a reagent like 1-chloroethyl chloroformate followed by methanol. The resulting secondary amine on the piperidine ring can then be further derivatized to produce a library of compounds for structure-activity relationship (SAR) studies.[3]

Caption: General workflow for the deprotection and derivatization of the quinazoline intermediate.

Biological Context: The N-Myristoyltransferase Signaling Pathway

The ultimate goal of synthesizing inhibitors using this compound is to disrupt the function of Leishmania NMT. The diagram below illustrates the critical role of NMT in the parasite.

Caption: The role of N-Myristoyltransferase (NMT) in Leishmania and its inhibition.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. While its own biological activity is not extensively documented, its utility as a scaffold for creating potent enzyme inhibitors is evident from the scientific literature. The detailed physicochemical properties and hazard information provided in this guide are essential for its safe handling and use. The experimental protocol and biological context surrounding its application in the synthesis of Leishmania NMT inhibitors highlight its importance for researchers working on novel therapeutics for neglected tropical diseases. Further research into the pharmacological profile of this compound and its derivatives may unveil additional therapeutic applications.

References

An In-depth Technical Guide on N-benzyl-N-methylpiperidin-4-amine

This guide provides detailed information on the chemical properties of N-benzyl-N-methylpiperidin-4-amine, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂ | PubChem[1] |

| Molecular Weight | 204.31 g/mol | PubChem[1] |

Chemical Identity and Structure

The structural and identifying information for this compound is crucial for its unambiguous identification and representation in chemical databases and literature.

References

An In-depth Technical Guide on the Solubility and Stability of N-benzyl-N-methylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-benzyl-N-methylpiperidin-4-amine, with a focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules and outlines detailed experimental protocols for its thorough characterization.

Core Compound Properties

This compound is a substituted piperidine derivative. Its structure, featuring a benzyl group, a methyl group, and a piperidine ring with a secondary amine, dictates its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C13H20N2 | PubChem[1] |

| Molecular Weight | 204.31 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 76167-62-9 | PubChem[1] |

| Computed XLogP3 | 1.9 | PubChem[1] |

Solubility Profile

Expected Solubility:

-

Aqueous Systems: Limited intrinsic solubility is expected in neutral aqueous solutions due to the significant hydrophobic character contributed by the benzyl and piperidine groups.[2] The basic nature of the amine groups suggests that solubility will be pH-dependent, increasing in acidic conditions due to the formation of protonated, more soluble salt forms.

-

Organic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol. This is supported by solubility data for the related compound, N-Benzyl-4-piperidone, which is soluble in DMF, DMSO, and ethanol at 30 mg/mL.[3]

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The benzyl group provides a useful chromophore for this purpose.[4]

Below is a workflow diagram for this experimental protocol.

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development. Amines, in general, are susceptible to both thermal and oxidative degradation.

Potential Degradation Pathways:

-

Oxidative Degradation: In the presence of oxygen, metal ions, or other oxidizing agents, amines can undergo oxidation.[5] The reaction mechanism is complex but can lead to the formation of various degradation products, including aldehydes, ketones, and smaller amine fragments.[5] The benzylic position may also be susceptible to oxidation.

-

Thermal Degradation: At elevated temperatures, the chemical bonds within the molecule can break, leading to thermal degradation. For piperazine derivatives, thermal degradation can involve ring-opening or reactions with other molecules in the system.[6]

Experimental Protocol for Stability Assessment

A common approach to assess the stability of a compound is to subject it to stress conditions (e.g., heat, light, different pH values, oxidizing agents) and monitor its degradation over time.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents and buffer systems.

-

Stress Conditions:

-

Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose solutions to controlled light conditions (e.g., ICH-compliant photostability chamber).

-

pH Stress: Adjust the pH of aqueous solutions to acidic and basic conditions (e.g., pH 2, pH 10).

-

Oxidative Stress: Add an oxidizing agent (e.g., hydrogen peroxide) to the solution.

-

-

Time-Point Sampling: At specified time intervals, withdraw aliquots from each stressed sample.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Quantify the remaining parent compound and identify and quantify any major degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[7]

The following diagram illustrates the workflow for a forced degradation study.

Caption: Workflow for a forced degradation stability study.

Analytical Methods for Characterization

A combination of analytical techniques is essential for the comprehensive characterization of this compound, including purity assessment and stability studies.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantitative analysis of solubility, and monitoring of degradation in stability studies. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection would be appropriate.[4] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and potential degradation products.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical identity of the compound and its degradation products. Both ¹H and ¹³C NMR are crucial.[7] |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the identity of the compound and its metabolites or degradation products. Electrospray ionization (ESI) is a suitable technique.[7] |

The logical relationship for the analytical characterization is depicted below.

Caption: Logical flow for analytical characterization.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, a comprehensive understanding can be built upon the analysis of its chemical structure and data from related compounds. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to thoroughly characterize these critical properties. The outlined methodologies for solubility and stability testing, along with the specified analytical techniques, form a robust framework for the evaluation of this compound in a research and drug development setting.

References

- 1. This compound | C13H20N2 | CID 1096081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine | 1095155-43-3 [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bellona.org [bellona.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Potential Mechanisms of Action of N-benzyl-N-methylpiperidin-4-amine and Its Derivatives

Disclaimer: Direct experimental data on the specific mechanism of action for N-benzyl-N-methylpiperidin-4-amine is not extensively available in publicly accessible literature. This guide synthesizes information from studies on structurally related N-benzylpiperidine derivatives to infer potential mechanisms of action and provide a framework for future research. The presented data and pathways are attributed to these derivatives and not directly to this compound unless otherwise specified.

Introduction

This compound belongs to the piperidine class of compounds, a versatile scaffold frequently utilized in medicinal chemistry. The N-benzylpiperidine core is a key pharmacophore in various biologically active molecules that interact with a range of targets within the central nervous system (CNS). Research into derivatives of this scaffold has revealed significant activity at several key receptors and enzymes, suggesting potential therapeutic applications in neurological and psychiatric disorders. This document provides a detailed overview of the likely mechanisms of action for compounds within this chemical class, supported by quantitative data from published studies on its analogs, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Potential Mechanisms of Action

Based on the pharmacological profiles of structurally similar compounds, the N-benzylpiperidine scaffold is associated with three primary mechanisms of action:

-

Cholinesterase Inhibition: Certain derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

-

Sigma Receptor Modulation: High affinity for sigma receptors (σ₁ and σ₂), particularly the σ₁ receptor, has been demonstrated for several N-benzylpiperidine analogs.

-

Dopamine Receptor Antagonism: A number of N-benzylpiperidine derivatives have been identified as antagonists of dopamine receptors, with a notable selectivity for the D₄ subtype.

Cholinesterase Inhibition

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE).[1] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, a mechanism central to the treatment of dementia and Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | Target | IC₅₀ (nM) | Selectivity (AChE vs. BuChE) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) | AChE | 0.56 | 18,000-fold |

Data sourced from a study on novel piperidine derivatives as anti-acetylcholinesterase agents.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A common method to determine anti-AChE activity is a colorimetric assay based on the Ellman method.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Methodology:

-

Preparation of Reagents: Prepare solutions of AChE, the test compound (e.g., a piperidine derivative) at various concentrations, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: In a 96-well plate, add the AChE solution, buffer, and different concentrations of the test compound. Incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add DTNB and the substrate ATCI to initiate the enzymatic reaction.

-

Measurement: Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Neurotransmission

References

The Multifaceted Biological Activities of N-benzyl-N-methylpiperidin-4-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl-N-methylpiperidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Derivatives of this core structure have shown significant potential in therapeutic areas including neurodegenerative diseases, cancer, viral infections, and pain management. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives has been quantified across various assays. The following tables summarize key in vitro data, providing a comparative overview of their potency against different molecular targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

| Compound ID | Modification | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |

| d5 | Donepezil-based derivative | 6.89[1] | - | - |

| d10 | Donepezil-based derivative | 3.22[1] | - | - |

| 4a | Donepezil-based derivative | 2.08[2] | 7.41[2] | 3.56 |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound ID | Cell Line | IC50 (µM) | Cancer Type |

| HDAC Derivative d5 | - | 0.17[1] | - |

| HDAC Derivative d10 | - | 0.45[1] | - |

Table 3: Ion Channel Modulation

| Compound ID | Target | Activity | IC50 (µM) |

| 26 | N-type Ca2+ Channel | Blocker | 0.7[3] |

| C101 | N-type Ca2+ Channel | Blocker | 2.2[4] |

Table 4: Receptor Binding Affinity

| Compound ID | Receptor | Ki (nM) |

| 52 | µ-opioid receptor (MOR) | 56.4[5] |

| 52 | σ1 Receptor | 11.0[5] |

| 8w | Dopamine D4 Receptor | 165[6] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reductive amination of N-benzyl-4-piperidone.

Step 1: Synthesis of N-benzyl-4-piperidone

A widely used precursor, N-benzyl-4-piperidone, can be synthesized via the Dieckmann condensation.

-

Reactants: Benzylamine and methyl acrylate.[7]

-

Procedure:

-

Add benzylamine and an alcohol-based organic solvent to a reactor.

-

Gradually add methyl acrylate (molar ratio of acrylate to benzylamine is 2.6-5).[7]

-

Stir the mixture for approximately one hour, then raise the temperature to 50-60°C and maintain for 9-24 hours.[7]

-

After the reaction, recover the excess acrylate and solvent by distillation.[7]

-

Add a condensation reaction organic solvent and an organic base in batches.

-

The final product is obtained after decarboxylation by heating and hydrolysis.[7]

-

Step 2: Reductive Amination to form this compound

-

Reactants: N-benzyl-4-piperidone, methylamine, and a reducing agent (e.g., sodium triacetoxyborohydride).

-

Procedure:

-

Dissolve N-benzyl-4-piperidone in a suitable solvent such as dichloromethane or dichloroethane.

-

Add methylamine (as a solution in a solvent like THF or as a gas).

-

Stir the mixture at room temperature to form the intermediate enamine/imine.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Biological Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory potency of compounds against AChE.[8]

-

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.[6]

-

Procedure:

-

In a 96-well plate, add phosphate buffer (pH 8.0), the test compound at various concentrations, and the AChE enzyme solution.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and DTNB solution to all wells.

-

Immediately monitor the change in absorbance at 412 nm over time using a microplate reader.

-

The rate of the increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

-

2. Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Caption: Putative anticancer signaling pathways modulated by N-benzylpiperidine derivatives.

Several studies suggest that the anticancer effects of piperidine derivatives are mediated through the modulation of critical signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are essential for cancer cell survival and proliferation.[9][10] Furthermore, some derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway.[11][12]

Caption: Proposed antiviral mechanisms of action for N-benzylpiperidine derivatives.

The antiviral activity of some N-benzylpiperidine derivatives has been attributed to the inhibition of viral entry into host cells by blocking membrane fusion.[13] Other studies suggest that these compounds may interfere with the activity of viral enzymes crucial for replication, such as the uridine-specific endoribonuclease (EndoU) of coronaviruses.[13]

Caption: General synthetic workflow for this compound.

This workflow illustrates a common and efficient method for the synthesis of the target compound, starting from readily available materials and proceeding through a key intermediate.

References

- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

N-benzyl-N-methylpiperidin-4-amine: A Core Intermediate in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-benzyl-N-methylpiperidin-4-amine is a pivotal heterocyclic amine that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural motif, featuring a piperidine ring, is a common scaffold in many centrally acting drugs. The presence of both a benzyl and a methyl group on the exocyclic amine, as well as a secondary amine within the piperidine ring (after debenzylation), provides multiple reactive sites for further molecular elaboration. This guide delves into the synthesis, applications, and chemical properties of this compound, highlighting its significance in the landscape of modern medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C13H20N2 | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| CAS Number | 76167-62-9 | [1] |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCNCC2 | [1] |

Synthesis of this compound

The synthesis of this compound typically commences from N-benzyl-4-piperidone. This common precursor is subjected to a reductive amination reaction with methylamine.

General Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from commercially available reagents.

References

The N-Benzyl-N-methylpiperidin-4-amine Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methylpiperidin-4-amine is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] While this specific compound is primarily utilized as a synthetic intermediate, the broader N-benzylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have shown significant promise in the development of therapeutics targeting the central nervous system (CNS), with notable applications as cholinesterase inhibitors for the treatment of Alzheimer's disease and as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders.[3]

This technical guide provides a comprehensive overview of the applications of the this compound core, focusing on the synthesis, biological activities, and experimental protocols related to its derivatives. Although there is limited publicly available biological data for this compound itself, this document will delve into the rich pharmacology of its closely related analogs, for which substantial research exists.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its use in synthetic chemistry and for predicting the drug-like properties of its derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C13H20N2 | [2] |

| Molecular Weight | 204.31 g/mol | [2] |

| CAS Number | 76167-62-9 | [2] |

| Topological Polar Surface Area | 15.3 Ų | [2] |

| Complexity | 169 | [2] |

Synthesis of N-benzylpiperidine Derivatives

The synthesis of N-benzylpiperidine derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the reductive amination of a suitable piperidone precursor. The following is a representative protocol for the synthesis of a related compound, N-benzyl-4-aminopiperidine, which illustrates the general principles.

General Synthetic Workflow

Caption: General workflow for the synthesis of an N-benzylpiperidine amine derivative.

Experimental Protocol: Synthesis of N-benzyl-4-aminopiperidine via Reductive Amination

Materials:

-

N-benzyl-4-piperidone

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Triethylamine

Procedure:

-

To a solution of N-benzyl-4-piperidone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is approximately 2.

-

Stir for an additional 30 minutes, then basify the mixture with 2M sodium hydroxide to a pH of approximately 10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate and triethylamine to afford the desired N-benzyl-4-aminopiperidine.

Applications in Drug Discovery

The N-benzylpiperidine core is a versatile scaffold that has been extensively explored in the development of novel therapeutic agents. Two prominent areas of application are as cholinesterase inhibitors and sigma receptor modulators.

Cholinesterase Inhibition for Alzheimer's Disease

Derivatives of the N-benzylpiperidine scaffold have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.

| Compound | Target | IC50 (µM) |

| 7a | Human recombinant AChE | 0.029-0.147 (against various cancer cell lines) |

Note: Data for compound 7a (a substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine) is from a study on antitumor agents, but it highlights the potency of N-benzylpiperazine derivatives, which share a similar structural motif.[4]

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds (N-benzylpiperidine derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

-

The final reaction mixture should contain 50 mM phosphate buffer (pH 8.0), 0.5 mM DTNB, and 0.5 mM ATCI.

-

Incubate the plate at 37 °C for 15 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Caption: Inhibition of acetylcholinesterase by N-benzylpiperidine derivatives in the cholinergic synapse.

Sigma Receptor Modulation

The N-benzylpiperidine moiety is a common feature in ligands targeting sigma receptors (σ1 and σ2). These receptors are involved in a variety of cellular functions and are considered therapeutic targets for a range of conditions, including neuropathic pain, neurodegenerative diseases, and cancer.

No specific quantitative data for this compound was found in the reviewed literature. The following table presents data for a related N-benzylpiperidine derivative to illustrate the potential of this scaffold.

| Compound | Target | Ki (nM) |

| Haloperidol | σ1 Receptor | 4.3 |

Note: Haloperidol is a well-known sigma receptor ligand that contains a piperidine ring, although not an N-benzylpiperidine. This data is provided for context.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain)

-

--INVALID-LINK---Pentazocine (radioligand)

-

Haloperidol (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Test compounds (N-benzylpiperidine derivatives)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare membrane homogenates from a suitable tissue source.

-

In a final volume of 200 µL, incubate the membrane preparation (approximately 100-200 µg of protein) with --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 2-5 nM) and various concentrations of the test compound.

-

For the determination of non-specific binding, incubate the membranes and radioligand in the presence of a high concentration of an unlabeled sigma receptor ligand (e.g., 10 µM haloperidol).

-

Incubate the mixture at 37 °C for 90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Buy N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine | 1095155-43-3 [smolecule.com]

- 2. This compound | C13H20N2 | CID 1096081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Benzylpiperidine Scaffold: A Promising Core for Diverse Therapeutic Applications

An In-depth Technical Guide on the Potential Therapeutic Uses of N-benzyl-N-methylpiperidin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpiperidine moiety is a versatile and privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. While direct therapeutic applications of this compound are not extensively documented, a comprehensive review of its structural analogs reveals significant potential across several key therapeutic areas. This technical guide synthesizes the current understanding of N-benzylpiperidine derivatives, focusing on their potential as antifungal, neuroprotective, and anticancer agents. We present a consolidated overview of their mechanisms of action, structure-activity relationships, and quantitative biological data. Furthermore, this guide provides detailed experimental protocols for the evaluation of these compounds and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this promising chemical space.

Introduction

The piperidine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in crucial interactions with biological targets make it an attractive starting point for drug design. The addition of an N-benzyl group often enhances the biological activity of piperidine-containing molecules by introducing aromatic interactions, such as π-π stacking and cation-π interactions, with target proteins. This guide explores the therapeutic landscape of N-benzylpiperidine derivatives, with a particular focus on the potential inferred for this compound by examining its close structural relatives. The primary therapeutic avenues discussed are antifungal, neuropharmacological, and anticancer activities.

Potential Therapeutic Applications

Antifungal Activity

A significant body of research points to the potent antifungal properties of 4-aminopiperidine derivatives bearing an N-benzyl substituent. These compounds have demonstrated efficacy against a range of clinically relevant fungal pathogens.

Mechanism of Action: The primary antifungal mechanism of these compounds is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3] By disrupting the ergosterol biosynthesis pathway, these compounds compromise the fungal cell membrane, leading to cell death.

Supporting Data:

While specific data for this compound is unavailable, studies on analogous 4-aminopiperidines highlight the potential of this chemical class. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative N-benzylpiperidine derivatives against various fungal strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 6b | Candida albicans | 0.063 - 0.5 | [4] |

| 6b | Candida glabrata | 0.063 - 0.5 | [4] |

| 6b | Candida parapsilosis | 0.063 - 0.5 | [4] |

| 6b | Candida krusei | 0.063 - 0.5 | [4] |

| 6b | Candida tropicalis | 0.063 - 0.5 | [4] |

| 1c | Candida krusei | 0.5 | [5] |

| 1a | Candida albicans | 0.25 | [5] |

Note: Compound IDs are as designated in the cited literature.

Neuropharmacological Applications

The N-benzylpiperidine scaffold is a key feature in compounds targeting the central nervous system, with potential applications in neurodegenerative diseases and psychiatric disorders.

Mechanism of Action: Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[7] N-benzylpiperidine derivatives have been shown to be potent AChE inhibitors.

Supporting Data:

The following table presents the half-maximal inhibitory concentration (IC50) values of various N-benzylpiperidine derivatives against acetylcholinesterase.

| Compound ID | Target | IC50 (nM) | Reference |

| 21 | Acetylcholinesterase | 0.56 | [8] |

| 5 | Acetylcholinesterase | 30 | [9] |

| d5 | Acetylcholinesterase | 6890 | [10] |

| d10 | Acetylcholinesterase | 3220 | [10] |

Note: Compound IDs are as designated in the cited literature.

Mechanism of Action: The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[11][12] Modulation of DAT activity is a critical approach for treating conditions such as depression, ADHD, and substance abuse.[13] N-benzylpiperidine analogs have been developed as potent and selective ligands for DAT.[14]

Supporting Data:

The table below summarizes the binding affinities (IC50) of N-benzylpiperidine derivatives for the dopamine transporter.

| Compound ID | Target | IC50 (nM) | Reference |

| 9 | Dopamine Transporter | 6.6 | [14] |

| 19a | Dopamine Transporter | 6.0 | [14] |

| GBR 12909 | Dopamine Transporter | 14 | [14] |

Note: Compound IDs are as designated in the cited literature.

Anticancer Activity

Emerging research has identified N-benzylpiperidine derivatives as a promising class of anticancer agents with various mechanisms of action.

Mechanism of Action: The anticancer effects of N-benzylpiperidine derivatives are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation.[15] Some derivatives have been shown to disrupt the mitochondrial membrane potential and upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[15]

Supporting Data:

The following table provides the half-maximal inhibitory concentration (IC50) values for representative N-benzylpiperidine derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 17a | PC3 (Prostate) | Concentration-dependent inhibition | [15] |

| Piperine | KB (Oral Squamous) | Induces G2/M arrest at 100-200 µM | [15] |

Note: Compound IDs are as designated in the cited literature.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams are provided.

References

- 1. mdpi.com [mdpi.com]

- 2. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 3. mdpi.com [mdpi.com]

- 4. New potent antifungal triazole alcohols containing N-benzylpiperazine carbodithioate moiety: Synthesis, in vitro evaluation and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 7. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine Transporter l BetterHelp [betterhelp.com]

- 14. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of N-benzyl-N-methylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-benzyl-N-methylpiperidin-4-amine, a tertiary amine of interest in medicinal chemistry and drug development. The primary method detailed is a one-pot reductive amination of N-benzyl-4-piperidone with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. An alternative protocol using sodium cyanoborohydride is also presented. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a piperidine derivative that serves as a valuable building block in the synthesis of various biologically active compounds. The piperidine moiety is a common scaffold in numerous pharmaceuticals, and the N-benzyl and N-methyl substitutions at the 4-amino position can significantly influence the pharmacological properties of the resulting molecules. Reductive amination is a highly efficient and widely used method for the formation of C-N bonds, offering a direct route to secondary and tertiary amines from carbonyl compounds.[1] This protocol focuses on the synthesis of the target compound from the readily available precursor, N-benzyl-4-piperidone.

Synthesis Overview

The synthesis of this compound is achieved through a one-pot reductive amination reaction. The key transformation involves the reaction of N-benzyl-4-piperidone with methylamine to form an in-situ iminium ion, which is then reduced by a hydride-donating reagent to yield the final tertiary amine.

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the recommended synthetic protocol.

| Parameter | Value | Reference |

| Reactants | ||

| N-benzyl-4-piperidone | 1.0 eq | [1] |

| Methylamine | 1.2 eq | [1] |

| Sodium Triacetoxyborohydride | 1.5 eq | [1] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 12-24 hours | [1] |

| Work-up & Purification | ||

| Quenching Agent | Saturated aq. NaHCO₃ | [1] |

| Extraction Solvent | Dichloromethane (DCM) | [1] |

| Purification Method | Flash Column Chromatography | [1] |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Recommended)

This protocol is recommended due to the mildness and selectivity of sodium triacetoxyborohydride, which minimizes side reactions.[1]

Materials:

-

N-benzyl-4-piperidone

-

Methylamine (40% solution in water or as a solution in THF/EtOH)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

-

Reaction Setup: To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) is added methylamine (1.2 eq). The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.[1]

-

Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, ensuring the temperature remains below 20 °C.[1] The reaction is allowed to warm to room temperature and stirred for 12 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1] The mixture is stirred for 30 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.[1] The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]

-

Purification: The drying agent is removed by filtration, and the solvent is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.[1]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This is an alternative method. Sodium cyanoborohydride is a robust reducing agent, but care must be taken due to its toxicity and the potential for cyanide gas release under acidic conditions.

Materials:

-

N-benzyl-4-piperidone

-

Methylamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve N-benzyl-4-piperidone (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol.

-

Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. The pH of the reaction mixture should be maintained between 6 and 7 by the addition of a weak acid (e.g., acetic acid) if necessary.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Adjust the pH to >10 with an aqueous NaOH solution.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Logical Relationship Diagram

Caption: Key stages in the synthesis of this compound.

References

Application Note: Selective N-alkylation of 4-Aminopiperidine with Benzyl Bromide

Introduction

4-Aminopiperidine is a crucial building block in the synthesis of a wide array of pharmaceutical compounds due to its bifunctional nature, containing both a primary and a secondary amine. The selective alkylation of the secondary amine on the piperidine ring is a common synthetic challenge. This application note outlines two primary protocols for the N-alkylation of 4-aminopiperidine with benzyl bromide to produce 1-benzyl-4-aminopiperidine, a versatile intermediate in drug discovery.[1] The protocols address both a direct alkylation method and a more selective approach involving a protecting group strategy. These methods are designed for researchers, scientists, and professionals in drug development.

Reaction Overview

The primary objective is the selective benzylation of the more nucleophilic secondary amine of the piperidine ring over the primary amine. Direct alkylation can be achieved but may lead to a mixture of products, including the desired product, di-benzylated product, and quaternary ammonium salts. A more controlled synthesis involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by N-alkylation and subsequent deprotection.

Data Summary

The following table summarizes the typical quantitative data associated with the two primary protocols for the N-alkylation of 4-aminopiperidine with benzyl bromide.

| Parameter | Protocol 1: Direct N-Alkylation | Protocol 2: Boc-Protection Strategy |

| Starting Materials | 4-Aminopiperidine, Benzyl Bromide | Boc-4-aminopiperidine, Benzyl Bromide |

| Key Reagents | K₂CO₃, Acetonitrile | K₂CO₃, DMF |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 8-16 hours |

| Yield | 40-60% | >85% (for the alkylation step) |

| Purity (post-purification) | Moderate to High | High |

| Primary Side Products | 1,4-dibenzylaminopiperidine, Quaternary salts | Minimal |

Experimental Protocols

Protocol 1: Direct N-Alkylation of 4-Aminopiperidine

This protocol describes the direct reaction of 4-aminopiperidine with benzyl bromide. While simpler, it may require more rigorous purification to isolate the desired product.

Materials:

-

4-Aminopiperidine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-aminopiperidine (1.0 eq.) and anhydrous acetonitrile.

-

Add finely powdered, anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-4-aminopiperidine.

Protocol 2: Selective N-Alkylation via Boc-Protection

This multi-step protocol offers higher selectivity and yield by protecting the primary amine before alkylation.[2]

Step 1: Boc Protection of 4-Aminopiperidine

-

Dissolve 4-aminopiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add triethylamine (TEA) (1.2 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture and perform an aqueous work-up to isolate the tert-butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine).

Step 2: N-Alkylation of Boc-Protected Intermediate

-

Dissolve the Boc-4-aminopiperidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.0 eq.).

-

Slowly add benzyl bromide (1.1 eq.) at room temperature.

-

Stir the reaction mixture for 8-16 hours at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield tert-butyl (1-benzylpiperidin-4-yl)carbamate.

Step 3: Deprotection of the Boc Group

-

Dissolve the product from Step 2 in DCM.

-